N1-cyclopropyl-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-5-12-13-7(16-5)4-10-8(14)9(15)11-6-2-3-6/h6H,2-4H2,1H3,(H,10,14)(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWJYLKNYQRIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 5-methyl-1,3,4-oxadiazol-2-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-cyclopropyl-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of N1-cyclopropyl-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide vary in substituents and heterocyclic systems, leading to differences in physicochemical properties and biological activity. Below is a comparative analysis:
Structural Modifications and Physicochemical Properties
Notes:
- Its lower molecular weight (189.21 vs. 225.23) and higher solubility may reflect diminished hydrophobicity .
- Methyl oxalate : An ester precursor with minimal bioactivity, highlighting the importance of the amide group in target engagement.
- Phenyl-substituted analog : Increased aromaticity (LogP ~2.5) likely reduces solubility but enhances binding to hydrophobic enzyme pockets.
- Ethyl-substituted analog : Linear alkyl chains may lower metabolic stability compared to cyclopropyl’s strained ring.
Biological Activity
N1-cyclopropyl-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to an oxalamide moiety, with a 5-methyl-1,3,4-oxadiazole ring. The unique arrangement of these functional groups suggests potential interactions with biological targets.
Molecular Formula
- C : 14
- H : 16
- N : 4
- O : 3
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed:
- IC50 Value : 25 µM after 48 hours of exposure.
- Mechanism: Induction of apoptosis via mitochondrial pathway activation.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : Potential interaction with cellular receptors that regulate apoptosis and cell cycle progression.
- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leading to cellular damage and apoptosis in cancer cells.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound to enhance its efficacy and selectivity.
Comparative Studies
Comparative analysis with similar compounds has shown that structural modifications can significantly influence biological activity. For instance:
| Compound | IC50 Value (µM) | Activity Type |
|---|---|---|
| N1-cyclopropyl-N2-(5-methyl-1,3,4-oxadiazol-2-yl)methyl oxalamide | 25 | Anticancer |
| N1-(phenyl)-N2-(5-methyl-1,3,4-oxadiazol-2-yl)methyl oxalamide | 40 | Anticancer |
| N1-cyclopropyl-N2-(thiophen-2-ylmethyl) oxalamide | 30 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
